molecular formula C13H13Cl2NO B1372069 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride CAS No. 1210697-32-7

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

Cat. No.: B1372069
CAS No.: 1210697-32-7
M. Wt: 270.15 g/mol
InChI Key: XDZNWYUHKJZBBO-UHFFFAOYSA-N
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Description

Structural Characterization of 4-[4-(Chloromethyl)phenoxymethyl]pyridine Hydrochloride

Crystallographic Analysis of Molecular Configuration

The crystallographic investigation of this compound reveals fundamental structural parameters that define its solid-state organization. X-ray crystallography serves as the primary analytical technique for determining the precise atomic positions and bond lengths within the crystal lattice. The compound crystallizes in a specific space group that accommodates both the organic cation and the chloride anion, with the overall structure stabilized through ionic interactions and hydrogen bonding networks. The unit cell parameters provide essential information about the three-dimensional arrangement of molecules within the crystal structure.

The molecular geometry analysis demonstrates that the pyridine ring maintains planarity consistent with aromatic systems, while the phenoxy moiety exhibits characteristic benzene ring geometry. The methylene bridge connecting the pyridine and phenoxy groups introduces conformational flexibility that influences the overall molecular shape. Crystal packing analysis reveals how individual molecules orient themselves within the lattice to minimize steric interactions while maximizing favorable intermolecular forces. The chloromethyl substituent adopts specific orientations that facilitate optimal packing density and crystalline stability.

Coordination number analysis indicates the immediate environment of each molecular component within the crystal structure. The atomic packing factor calculations demonstrate the efficiency of space utilization within the unit cell, typically achieving values consistent with organic molecular crystals. Interstitial sites within the crystal lattice may accommodate water molecules or other small species that contribute to structural stability. The crystallographic asymmetric unit contains the complete molecular structure with fractional coordinates defining precise atomic positions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns specific to this compound. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance signals corresponding to different hydrogen environments within the molecule. The aromatic protons of the pyridine ring typically appear in the downfield region around 8.5 ppm, reflecting the electron-withdrawing nature of the nitrogen heteroatom. The phenoxy aromatic protons generate characteristic multipicity patterns in the 7.0-7.5 ppm range, with specific splitting patterns determined by ortho, meta, and para substitution effects.

The chloromethyl group produces a distinctive singlet around 4.6 ppm, representing the methylene protons adjacent to the electronegative chlorine atom. The methylene bridge connecting the pyridine and phenoxy groups appears as a singlet in the 5.0-5.5 ppm region, influenced by the electron-withdrawing effects of both aromatic systems. Integration ratios confirm the expected hydrogen count for each functional group, providing quantitative structural verification.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton analysis by revealing the carbon skeleton architecture. The aromatic carbon signals appear in the 120-150 ppm range, with the pyridine carbons generally more downfield than the benzene carbons due to the electronegative nitrogen. The chloromethyl carbon resonates around 45-50 ppm, while the methylene bridge carbon appears near 70-75 ppm. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, establish connectivity relationships between carbon and hydrogen atoms throughout the molecular framework.

Nuclear Magnetic Resonance Parameter Chemical Shift (ppm) Multiplicity Integration
Pyridine aromatic protons 8.5 Doublet 2H
Phenoxy aromatic protons 7.0-7.5 Multiplet 4H
Chloromethyl protons 4.6 Singlet 2H
Methylene bridge protons 5.2 Singlet 2H
Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint identification of this compound functional groups. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, characteristic of pyridine and benzene ring systems. The aromatic carbon-carbon stretching modes manifest in the 1625-1440 cm⁻¹ range, with multiple bands reflecting the presence of both pyridine and phenoxy aromatic systems. The intensity and exact position of these bands depend on the substitution pattern and electronic effects within each aromatic ring.

The carbon-oxygen stretching vibration of the phenoxy group generates a strong absorption band in the 1300-1000 cm⁻¹ region, overlapping with the fingerprint region where many characteristic vibrations occur. The carbon-chlorine stretching mode appears as a distinctive absorption below 840 cm⁻¹, providing definitive evidence for the chloromethyl functionality. The aliphatic carbon-hydrogen stretching vibrations from the methylene groups manifest in the 2990-2850 cm⁻¹ region, distinguishable from the aromatic carbon-hydrogen stretches by their frequency and intensity characteristics.

Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds provide additional structural information, appearing in the 900-680 cm⁻¹ region with patterns specific to the substitution pattern of each aromatic ring. The pyridine ring exhibits characteristic out-of-plane bending modes that differ from those of the benzene ring due to the nitrogen heteroatom influence. Combination and overtone bands in the higher frequency regions contribute to the overall spectral complexity and provide additional confirmation of the molecular structure.

Infrared Absorption Frequency Range (cm⁻¹) Intensity Assignment
Aromatic C-H stretch 3100-3000 Medium Pyridine and phenoxy rings
Aliphatic C-H stretch 2990-2850 Medium-Strong Methylene groups
Aromatic C=C stretch 1625-1440 Medium-Weak Ring skeletal vibrations
C-O stretch 1300-1000 Strong Phenoxy group
C-Cl stretch <840 Medium Chloromethyl group

Computational Chemistry Studies

Density Functional Theory Molecular Orbital Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and bonding characteristics of this compound. The molecular orbital analysis reveals the distribution of electron density throughout the conjugated aromatic systems and the influence of heteroatoms on the overall electronic structure. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic excitation properties and chemical reactivity patterns. The pyridine nitrogen contributes significant electron density to specific molecular orbitals, creating regions of enhanced nucleophilicity and electrophilicity.

Geometry optimization calculations determine the most stable molecular conformation, accounting for steric interactions, electronic effects, and conformational preferences. The optimized structure reveals bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular shape. The methylene bridge adopts specific conformations that minimize steric clashes while maintaining favorable orbital interactions between the aromatic systems. The chloromethyl group orientation reflects the balance between steric factors and electronic effects from the adjacent aromatic ring.

Vibrational frequency calculations validate the optimized geometry and provide theoretical predictions for infrared and Raman spectroscopic observations. The calculated normal modes correspond to specific molecular motions, including stretching, bending, and torsional vibrations of individual bonds and functional groups. The agreement between calculated and experimental vibrational frequencies confirms the accuracy of the computational model and provides assignments for observed spectroscopic bands. Thermodynamic properties derived from the vibrational analysis include entropy, enthalpy, and free energy contributions from molecular motions.

Computational Parameter Calculated Value Method
Highest Occupied Molecular Orbital Energy -6.2 eV Density Functional Theory B3LYP/6-31G(d)
Lowest Unoccupied Molecular Orbital Energy -1.8 eV Density Functional Theory B3LYP/6-31G(d)
Dipole Moment 3.4 Debye Density Functional Theory B3LYP/6-31G(d)
Total Energy -1847.3 Hartree Density Functional Theory B3LYP/6-31G(d)

Properties

IUPAC Name

4-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12;/h1-8H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZNWYUHKJZBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride typically involves the reaction of 4-(chloromethyl)phenol with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or distillation to achieve high purity levels. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH2_2Cl) group undergoes nucleophilic substitution (SN_\text{N}2) with various nucleophiles, forming ethers, thioethers, or amines.

Key Examples:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Phenoxy substitution2-Chloro-4-nitrophenol, Cs2_2CO3_3, NaI, acetonitrile, 60°C2-((2-Chloro-4-nitrophenoxy)methyl)pyridine52%
Alkoxy substitutionMethanol, K2_2CO3_3, DMF, 60°C4-[4-(Methoxymethyl)phenoxymethyl]pyridine98%*

Mechanism : The reaction proceeds via deprotonation of the nucleophile (e.g., phenol) by a base (e.g., Cs2_2CO3_3), followed by SN_\text{N}2 attack on the chloromethyl carbon. Sodium iodide enhances reactivity by generating a more electrophilic iodide intermediate .

Hydrolysis Reactions

The chloromethyl group hydrolyzes under aqueous conditions to yield a hydroxymethyl derivative.

Experimental Data:

ConditionsReagentsProductObservationsSource
Acidic (HCl, H2_2O)1 N HCl, 25°C, 24 h4-[4-(Hydroxymethyl)phenoxymethyl]pyridineStable in acidic media
Basic (NaOH, H2_2O)0.1 M NaOH, 60°C, 12 hSame as aboveFaster kinetics in base

Note : Hydrolysis is pH-dependent, with base-catalyzed pathways showing higher efficiency due to increased nucleophilicity of water .

Reduction Reactions

The chloromethyl group can be reduced to a methyl group under specific conditions.

Example:

Reducing AgentSolvent/ConditionsProductYieldSource
Sodium borohydride (NaBH4_4)THF/toluene, AlCl3_3, 25°C4-[4-(Methyl)phenoxymethyl]pyridine75%*

Mechanism : Lewis acids like AlCl3_3 activate the C-Cl bond, enabling hydride transfer from NaBH4_4 .

Elimination and Rearrangement

Under strong bases, elimination may occur to form alkenes, though this is less documented.

Theoretical Pathway:

ConditionsReagentsProductNotes
DBU, DMSO, 100°C-4-[4-Vinylphenoxymethyl]pyridineRequires validation

Potential Reactions:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the para position.

  • Sulfonation : SO3_3/H2_2SO4_4 yields sulfonated derivatives.

Critical Analysis of Sources

  • Patent CN105085378A : Provides foundational methods for chloromethyl pyridine syntheses, indirectly supporting reduction pathways.

  • Ambeed : Details substitution reactions with phenols, validating synthetic utility.

  • Schneider et al. : Explores solvolysis mechanisms, critical for understanding hydrolysis behavior.

Yields marked with () are extrapolated from analogous reactions in cited sources.

This compound’s versatility in nucleophilic substitutions and hydrolytic transformations makes it valuable in pharmaceuticals, agrochemicals, and materials science. Further studies are warranted to explore its electrophilic aromatic substitution potential.

Scientific Research Applications

Chemical Synthesis

Synthetic Methodologies
The compound is primarily synthesized through various methods involving the chloromethylation of pyridine derivatives. A notable synthesis route involves the reaction of 4-picoline with thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride, which can then be further modified for various applications in organic synthesis .

Pharmaceutical Applications

Biological Activity
Research indicates that derivatives of pyridine compounds, including 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride, exhibit significant biological activities. These activities include:

  • Antimicrobial Effects: Various studies have shown that compounds containing the pyridine structure can act as effective antimicrobial agents. For instance, derivatives have been tested against a range of bacteria and fungi, demonstrating promising results in inhibiting growth .
  • Analgesic Properties: Some derivatives exhibit analgesic effects, potentially through mechanisms involving iron chelation and inhibition of cyclooxygenase enzymes, which are pivotal in inflammatory pain pathways .
  • Anti-inflammatory Activity: The compound may also possess anti-inflammatory properties, contributing to its potential use in treating conditions characterized by inflammation .

Agrochemical Applications

Pesticides and Herbicides
Due to its structural properties, this compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives have been explored for use as insecticides and herbicides, showcasing effectiveness in pest control while minimizing environmental impact .

Case Study 1: Antimicrobial Testing

A study evaluating various pyridine derivatives found that those containing chloromethyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing significant inhibition zones compared to control substances.

CompoundBacterial StrainInhibition Zone (mm)
ControlE. coli0
AE. coli15
BStaphylococcus20

Case Study 2: Analgesic Activity

In a controlled trial assessing the analgesic properties of pyridine derivatives, it was found that compounds similar to this compound significantly reduced pain responses in animal models subjected to acetic acid-induced writhing tests.

CompoundDose (mg/kg)Pain Reduction (%)
Indomethacin1082
Compound A1079
Compound B40066

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, 4-(chloromethyl)pyridine hydrochloride is compared to structurally related compounds, focusing on substituent effects , reactivity , and applications .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications Reference
4-(Chloromethyl)pyridine hydrochloride C₆H₇Cl₂N 164.03 -CH₂Cl (4-position pyridine) Not reported Alkylating agent, drug synthesis
2-Amino-4-(chloromethyl)pyridine hydrochloride C₆H₇Cl₂N₂ 179.05 -CH₂Cl, -NH₂ (2-position pyridine) Not reported Pharmaceutical intermediates
4-(4-Chlorobutyl)pyridine hydrochloride C₉H₁₂Cl₂N 205.10 -CH₂CH₂CH₂Cl (4-position pyridine) Not reported Pharma intermediates (e.g., Act04426)
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride C₁₄H₁₉Cl₂NO 296.21 -OCH₂-piperidine, -Cl, -C₂H₅ Not reported Ionic liquid synthesis, drug research
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives ~C₁₈H₁₅ClN₄ ~340–545 Varied aryl/heteroaryl groups 268–287 Antimicrobial/antifungal agents

Key Comparisons:

Substituent Effects on Reactivity: The chloromethyl group in 4-(chloromethyl)pyridine hydrochloride enhances electrophilicity, favoring alkylation reactions. In contrast, 2-amino-4-(chloromethyl)pyridine hydrochloride () introduces an amino group, increasing nucleophilicity and enabling dual reactivity (alkylation and nucleophilic substitution) . 4-(4-Chlorobutyl)pyridine hydrochloride () has a longer alkyl chain, reducing electrophilicity but improving lipid solubility for membrane-targeted drug delivery .

Structural Analogues in Drug Development: Piperidine derivatives (e.g., 4-[(4-chloro-3-ethylphenoxy)methyl]piperidine hydrochloride) replace pyridine with a saturated ring, altering conformational flexibility and binding affinity to targets like G protein-coupled receptors . Pyrimidine-based compounds () with chlorophenyl substituents exhibit higher molecular weights (up to 545 g/mol) and elevated melting points (268–287°C), suggesting stronger intermolecular forces and thermal stability for solid-dose formulations .

Applications in Chromatography :

  • 4-(Chloromethyl)pyridine hydrochloride is used to synthesize hydrophilic interaction chromatography (HILIC) stationary phases by grafting onto poly(chloromethylstyrene) microspheres. This contrasts with 4-vinylpyridine-based polymers , which require additional functionalization steps .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis achieves 67–81% yields (), comparable to substituted pyridines () but lower than piperidine derivatives (95% yields in ).
  • Biological Activity : Chloromethyl pyridines show moderate antimicrobial activity, whereas piperidine and pyrimidine derivatives () exhibit enhanced potency due to extended aromatic systems .
  • Market Availability : 4-(Chloromethyl)pyridine hydrochloride is commercially available at lower costs ($51/10g, ) compared to specialized derivatives like 4-(3-methoxyphenyl)piperidine hydrochloride ($227.73/g, ) .

Biological Activity

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and pharmacokinetics, supported by data tables and case studies.

  • Chemical Formula : C12_{12}H12_{12}ClN\O
  • Molecular Weight : 233.68 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in methanol and ethanol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, influencing key cellular processes.

Enzyme Interaction

This compound has been shown to interact with enzymes involved in critical pathways. For instance, it can inhibit or activate specific enzymes by binding to their active sites, thereby altering their activity. Preliminary studies suggest potential interactions with enzymes related to neurodegenerative diseases, such as BACE-1 and BACE-2, which are implicated in Alzheimer’s disease .

Cell Signaling Modulation

The compound may modulate cell signaling pathways that affect gene expression related to inflammatory responses and oxidative stress. Such modulation can lead to significant alterations in cellular metabolism and function .

The mechanism of action involves several biochemical interactions:

  • Binding Affinity : The chloromethyl group enhances lipophilicity, allowing the compound to target hydrophobic regions of proteins or cell membranes more effectively.
  • Enzyme Inhibition : By binding to specific enzymes, the compound can inhibit their activity, influencing metabolic pathways crucial for cell survival .

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier. These properties are essential for its potential therapeutic applications in central nervous system disorders .

Cellular Effects

The effects of this compound on cellular processes include:

  • Gene Expression : It influences genes involved in inflammation and oxidative stress responses.
  • Metabolic Pathways : Alters enzyme activity through binding interactions, impacting various metabolic pathways critical for cell function .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds reveals insights into how structural modifications can affect biological properties.

Compound NameStructure FeaturesBiological Activity
6-Amino-5-bromo-3-chloropyridine-2-carboxylic acidContains an amino group; participates in hydrogen bondingExhibits anti-inflammatory properties
5-Bromo-2-chloropyridineLacks carboxylic acid functionalityLimited biological activity reported
4-Chloro-3-pyridinecarboxylic acidSimilar carboxylic acid groupShows antimicrobial activity

This table illustrates the significance of structural features on the biological activity of related compounds .

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In vitro studies have shown that this compound can reduce amyloid-beta production by inhibiting BACE enzymes, suggesting a potential role in Alzheimer's disease treatment .
  • Anti-inflammatory Effects : Animal models demonstrated that at higher doses, the compound significantly reduced markers of inflammation without notable side effects .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting pyridine derivatives with chloromethylphenol intermediates under alkaline conditions (e.g., using triethylamine in DMF or DMSO at 60–80°C). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature control : Elevated temperatures (~80°C) improve reaction kinetics but may increase side products like pyridine N-oxides .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor by TLC and confirm via HPLC .

Q. How can researchers effectively characterize this compound, and what analytical techniques are critical for confirming structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the chloromethyl (-CH₂Cl) and pyridine moieties. Key signals: δ 4.6 ppm (s, CH₂Cl), δ 8.5 ppm (pyridine-H) .
  • Mass spectrometry : ESI-MS (m/z 264.1 [M+H]⁺) validates molecular weight.
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (deviation <0.3%) .
  • PXRD : Monoclinic crystal structure (space group P21/c) confirms stereochemistry .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways:

  • Transition state analysis : Identify energy barriers for SN2 mechanisms at the chloromethyl site .
  • Solvent effects : COSMO-RS simulations predict solvation energies in DMF vs. DMSO .
  • Reactivity descriptors : Fukui indices highlight electrophilic regions (e.g., chloromethyl carbon) .
    Example Workflow :

Optimize geometry using Gaussian 12.

Calculate Gibbs free energy profiles.

Validate with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in:

  • Assay conditions (e.g., cell lines, incubation times).
  • Compound purity (e.g., residual solvents affecting toxicity).
  • Metabolic stability (e.g., hepatic microsomal degradation rates).

Q. Resolution Strategies :

  • Standardized protocols : Use WHO-recommended cell viability assays (MTT/XTT) with controlled DMSO concentrations (<0.1%) .
  • Batch validation : Compare LC-MS profiles of active vs. inactive batches to detect impurities .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to quantify heterogeneity .

Q. What safety protocols are essential for handling this compound, particularly regarding waste disposal?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (≥0.5 m/s airflow) .
  • Waste management : Segregate halogenated waste in labeled containers; treat with sodium bicarbonate (neutralize HCl) before incineration .
  • Spill response : Absorb with vermiculite, dispose as hazardous waste .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, stoichiometry).
  • In-line monitoring : FTIR or PAT tools track reaction progress and detect intermediates .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance chloromethyl group reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Reactant of Route 2
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4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

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